molecular formula C14H14F3NO B1518040 Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine CAS No. 1153421-91-0

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine

Cat. No. B1518040
CAS RN: 1153421-91-0
M. Wt: 269.26 g/mol
InChI Key: AVOAUIXXFQOUQO-UHFFFAOYSA-N
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Description

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is a synthetic chemical compound with the formula C14H14F3NO . It belongs to the class of aromatic amines and is commonly used in scientific experiments as a reagent for drug discovery and development.


Molecular Structure Analysis

The molecular weight of this compound is 269.27 . Its IUPAC name is N-({5-[4-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine . The InChI code is 1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It’s stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

Furan derivatives have been investigated for their synthesis and potential biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were prepared from furfuryl alcohol and studied for their cytotoxicity against cancer cell lines and antibacterial properties (Weerachai Phutdhawong et al., 2019). These findings suggest that furan derivatives could have applications in developing new anticancer and antimicrobial agents.

Catalysis and Chemical Synthesis

The versatility of furan and amine derivatives extends into catalysis and chemical synthesis. A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was developed to synthesize furanone derivatives, showcasing the potential of such compounds in creating molecules with significant biological activities (Yu Zhao et al., 2020).

Materials Science and Polymer Chemistry

Furan-based compounds also find applications in materials science, specifically in the synthesis of biobased polyesters. 2,5-Bis(hydroxymethyl)furan was enzymatically polymerized with various diacid ethyl esters, yielding novel biobased furan polyesters. These materials demonstrate the potential for sustainable development in the polymer industry (Yi Jiang et al., 2014).

Drug Development and Bioconjugation

Furthermore, the mechanism of amide formation by carbodiimide in aqueous media has been studied using ethylenediamine and benzylamine as amines. This research is crucial for bioconjugation techniques in drug development, highlighting the importance of amines in creating targeted therapies (N. Nakajima & Y. Ikada, 1995).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can sometimes exhibit different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies in rodents have shown that low doses of this compound can improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

properties

IUPAC Name

N-[[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOAUIXXFQOUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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